Elevated Lipophilicity (LogP 1.15) vs. N1-H and N1-Methyl Analogs
The cyclopropyl-containing target compound exhibits a computed LogP of 1.15 [1], which is higher than that of the N1-hydrogen analog (LogP ≈1.0) [2] and the N1-methyl analog (XLogP3 1.1) [3]. The incremental increase of 0.05–0.15 log units reduces polarity and enhances passive membrane permeability, a critical attribute for oral bioavailability.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.15 |
| Comparator Or Baseline | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: LogP ≈1.0; 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: XLogP3 1.1 |
| Quantified Difference | +0.05 to +0.15 log units vs. non-cyclopropyl analogs |
| Conditions | Computed values from ChemSpace (in-house model) and PubChem XLogP3 3.0 |
Why This Matters
Higher LogP directly correlates with improved passive permeability across biological membranes, making the cyclopropyl analog a more favorable starting point for oral drug candidates where bioavailability is a concern.
- [1] ChemSpace. 4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine (CSMB00010892165). Available at: https://chem-space.com/CSMB00010892165-B131AC (accessed 2026-05-02). View Source
- [2] Molbase. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-92-8). Available at: https://qiye.molbase.cn (accessed 2026-05-02). LogP: 1.0063. View Source
- [3] PubChem. Compound Summary for CID 219751, 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. XLogP3: 1.1. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-1-methyl-1H-pyrazolo_3_4-d_pyrimidine (accessed 2026-05-02). View Source
